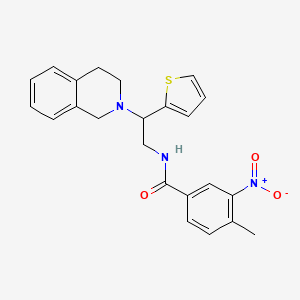
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide is an organic compound characterized by its distinct molecular structure, integrating isoquinoline and thiophene motifs. It boasts a complex framework that suggests significant potential in various scientific domains due to its multifaceted chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the formation of the dihydroisoquinoline core, usually through a Pictet-Spengler reaction involving an aryl amine and an aldehyde.
Formation of Intermediate: : The thiophene moiety is introduced via a Stille or Suzuki coupling reaction, ensuring the regioselective attachment of the thiophene ring to the dihydroisoquinoline core.
Final Coupling: : The synthesis concludes with an amidation reaction, attaching the 4-methyl-3-nitrobenzamide group to the intermediate product, often facilitated by carbodiimide reagents such as EDC or DCC under mild conditions.
Industrial Production Methods
The industrial scale-up of this compound requires optimizing each step for yield and purity, employing high-performance liquid chromatography for purification and spectroscopic methods for characterization.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiophene and isoquinoline moieties using reagents like m-chloroperbenzoic acid.
Reduction: : Reduction reactions, typically involving catalytic hydrogenation or lithium aluminum hydride, target the nitro group, converting it into an amine.
Substitution: : Electrophilic substitution reactions can modify the thiophene ring, using reagents like bromine or chlorosulfonic acid.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid in dichloromethane at 0°C.
Reduction: : Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.
Substitution: : Bromine in acetic acid or chlorosulfonic acid in chloroform.
Major Products
Oxidation: : Thiophene-2-carboxaldehyde derivatives.
Reduction: : Amino-substituted derivatives.
Substitution: : Halogenated and sulfonated thiophene derivatives.
科学研究应用
Chemistry
This compound serves as a precursor in the synthesis of heterocyclic compounds, showcasing its versatility in constructing complex molecular architectures.
Biology
The compound's unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine
Potential therapeutic applications include acting as a scaffold for drug development in areas such as neurodegenerative diseases, due to its isoquinoline core, which is known for neuroprotective properties.
Industry
In industrial applications, it may be utilized as a starting material for the synthesis of advanced organic materials, including conductive polymers and organic semiconductors.
作用机制
The compound's effects stem from its ability to interact with specific molecular targets:
Enzyme Inhibition: : It can inhibit enzymes involved in metabolic pathways by mimicking natural substrates.
Receptor Binding: : Its structural motifs allow it to bind to neurotransmitter receptors, potentially modulating signaling pathways.
相似化合物的比较
Compared to other compounds with isoquinoline or thiophene cores, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide stands out due to its unique combination of both, which imparts distinct electronic and steric properties.
Similar Compounds
Isoquinoline Derivatives: : Such as 2-(phenylthio)isoquinoline, which lacks the nitrobenzamide moiety.
Thiophene Derivatives: : For instance, 2-(thiophen-2-yl)ethylamine, which does not feature the isoquinoline core.
Other Hybrid Molecules: : Like N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide, which might differ in saturation or substitution patterns.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-16-8-9-18(13-20(16)26(28)29)23(27)24-14-21(22-7-4-12-30-22)25-11-10-17-5-2-3-6-19(17)15-25/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYLHIUJXOOFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
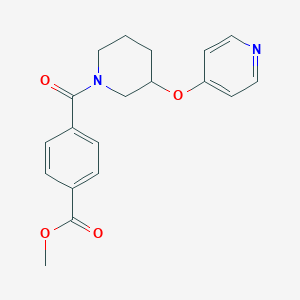
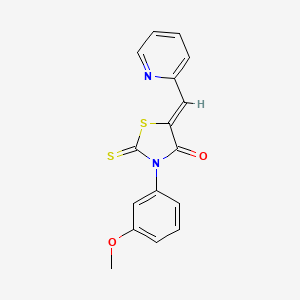
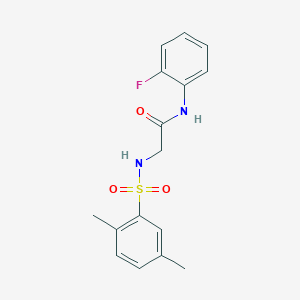
![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2459337.png)
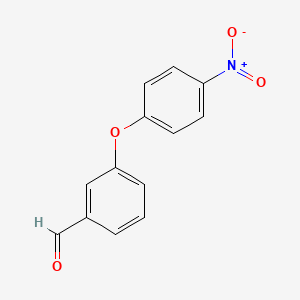
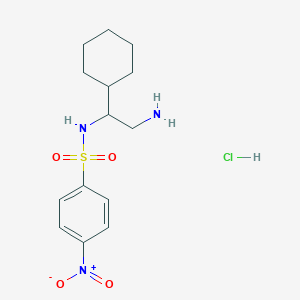
![Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459343.png)
![methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate](/img/structure/B2459344.png)
![N-(2-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2459345.png)
![1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2459346.png)
![2-(butan-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)
![N-(6-Methoxy-1,3-benzothiazol-2-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2459350.png)
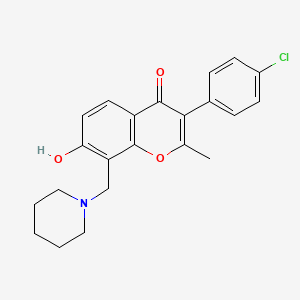
![6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2459352.png)
